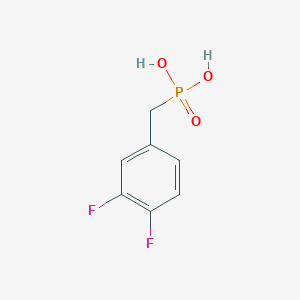

3,4-Difluorobenzylphosphonic acid

Beschreibung

Contextualization of Phosphonic Acids within Organophosphorus Chemistry

Organophosphorus chemistry is a vast and dynamic field, with phosphonic acids and their esters (phosphonates) representing a cornerstone of its study. These compounds are characterized by a direct carbon-to-phosphorus (C-P) bond, which imparts significant chemical stability compared to the more labile phosphorus-oxygen (P-O) bond found in phosphate (B84403) esters. This robustness is a key feature that makes phosphonic acids attractive for various applications.

The phosphonic acid group is a structural analog of the phosphate moiety, a ubiquitous functional group in biological systems. This mimicry allows phosphonic acids to interact with biological targets, such as enzymes, often acting as inhibitors. The synthesis of phosphonic acids is well-established, with the Michaelis-Arbuzov reaction being a fundamental and widely used method for forming the crucial C-P bond. nih.govutwente.nl This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.govutwente.nl

Overview of Fluorinated Organic Compounds in Chemical and Biological Research

The introduction of fluorine into organic molecules is a powerful strategy in modern drug discovery and materials science. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, binding affinity to biological targets, and surface properties. princeton.edu In medicinal chemistry, fluorination is often employed to enhance the potency and pharmacokinetic profile of drug candidates. For instance, replacing hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life.

Specific Significance of Benzylphosphonic Acids Bearing Fluorine Substituents

The combination of a benzylphosphonic acid scaffold with fluorine substituents creates a class of compounds with enhanced and often novel properties. Fluorinated benzylphosphonic acids have been investigated for their potential as enzyme inhibitors. For example, derivatives of α,α-difluorobenzylphosphonic acid have shown inhibitory activity against protein-tyrosine phosphatase 1B (PTP1B), a key therapeutic target in the treatment of diabetes and obesity. researchgate.net The fluorine atoms in these molecules can enhance their binding affinity to the enzyme's active site.

In the realm of materials science, fluorinated benzylphosphonic acids, including 3,4-difluorobenzylphosphonic acid, are utilized to modify the surfaces of metal oxides. These compounds can form self-assembled monolayers (SAMs) on substrates like aluminum oxide, effectively tuning the surface energy, wettability, and work function of the material. This capability is of significant interest for applications in organic electronics and nanotechnology.

The synthesis of these compounds typically follows established organophosphorus chemistry routes. For instance, the Michaelis-Arbuzov reaction of a fluorinated benzyl (B1604629) bromide with a trialkyl phosphite, followed by hydrolysis of the resulting phosphonate (B1237965) ester, is a common synthetic pathway.

| Property | Value |

| Chemical Formula | C₇H₇F₂O₃P |

| Molecular Weight | 208.10 g/mol |

| CAS Number | 273211-34-0 |

Table 1: Chemical Properties of this compound

Research Gaps and Future Directions for this compound Studies

While the application of this compound in surface science is emerging, there remain significant opportunities for further investigation. A detailed, publicly available experimental protocol for its synthesis is not widespread, which could be a barrier to broader research adoption.

A significant research gap lies in the exploration of its biological activities. Given the known inhibitory effects of other fluorinated benzylphosphonic acids on enzymes like PTP1B, a thorough investigation into the potential of this compound as an inhibitor of this and other phosphatases is a logical and promising avenue for future research. Such studies could lead to the development of new therapeutic agents.

Furthermore, the full potential of this compound in materials science is yet to be unlocked. Research could expand to explore its use in creating functional coatings with tailored properties for a wider range of applications, including anti-fouling surfaces, corrosion inhibitors, and as components in advanced electronic devices. Systematic studies on how the specific fluorine substitution pattern of this compound influences the properties of self-assembled monolayers compared to other isomers would also be a valuable contribution to the field.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

273211-34-0 |

|---|---|

Molekularformel |

C7H7F2O3P |

Molekulargewicht |

208.10 g/mol |

IUPAC-Name |

(3,4-difluorophenyl)methylphosphonic acid |

InChI |

InChI=1S/C7H7F2O3P/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |

InChI-Schlüssel |

RBWZNPGUZZKJHV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CP(=O)(O)O)F)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to Phosphonic Acids

Several reliable methods exist for the preparation of phosphonic acids. Among the most prevalent are the dealkylation of dialkyl phosphonates, the Michaelis-Arbuzov reaction, and the hydrophosphorylation of alkenes. nih.govnih.gov

The conversion of dialkyl phosphonates to phosphonic acids is a common final step in their synthesis. This dealkylation can be achieved through several methods, each with its own advantages and specific applications. nih.gov

A widely used and general method for the dealkylation of phosphonate (B1237965) esters is hydrolysis using concentrated hydrochloric acid. beilstein-journals.org This procedure typically involves refluxing the phosphonate ester with a concentrated aqueous solution of HCl (around 35-37%) for a period ranging from one to twelve hours. beilstein-journals.org The reaction proceeds through a two-step mechanism, initially forming the monoester intermediate, which is then hydrolyzed to the final phosphonic acid. nih.gov

The harsh acidic conditions, however, can be a limitation for substrates containing acid-labile functional groups. google.com Despite this, it remains a straightforward and effective method for many phosphonate esters. beilstein-journals.orgnih.gov Microwave irradiation has been explored as a means to accelerate this hydrolysis, offering a potentially "greener" alternative by using equimolar amounts of HCl and reducing reaction times. mdpi.comresearchgate.net

Table 1: Conditions for Acid-Catalyzed Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates

| Starting Material | Reagents | Conditions | Reaction Time | Product |

| Dialkyl α-hydroxybenzylphosphonates | Concentrated HCl, Water | Reflux | 2.5 - 9.5 hours | α-Hydroxybenzylphosphonic acid |

This table summarizes the general conditions for the acid-catalyzed hydrolysis of dialkyl α-hydroxybenzylphosphonates as described in the literature. nih.gov

The McKenna procedure is a highly favored method for the dealkylation of dialkyl phosphonates due to its mild reaction conditions, high yields, and excellent chemoselectivity. nih.govmdpi.com Developed by C. E. McKenna, this two-step process involves the reaction of the dialkyl phosphonate with bromotrimethylsilane (B50905) (BTMS) to form a bis(trimethylsilyl) phosphonate intermediate. nih.govbeilstein-journals.org This silylated intermediate is then readily cleaved by treatment with an alcohol, such as methanol (B129727) or ethanol, or with water to yield the final phosphonic acid. nih.govnih.gov

The reaction is typically carried out in a non-protic solvent like dichloromethane, acetonitrile, chloroform, or DMF at room temperature. nih.govbeilstein-journals.org The mildness of the McKenna reaction makes it particularly suitable for complex molecules with sensitive functional groups that would not tolerate harsh acidic hydrolysis. google.comnih.gov For instance, it demonstrates high chemoselectivity in the presence of carboxylic acid esters, which are not dealkylated under these conditions. mdpi.com

Table 2: Solvents for the McKenna Procedure

| Solvent |

| Dichloromethane (CH2Cl2) |

| Acetonitrile (ACN) |

| Chloroform (CHCl3) |

| Dimethylformamide (DMF) |

| Pyridine |

| Collidine |

This table lists common non-protic solvents used in the McKenna procedure. nih.govbeilstein-journals.org

To further enhance the efficiency of the McKenna procedure, microwave irradiation has been successfully employed to accelerate the silyldealkylation step. mdpi.comresearchgate.net This microwave-assisted approach dramatically reduces reaction times compared to conventional heating methods while maintaining the high chemoselectivity of the original procedure. mdpi.com The reaction can be performed in various aprotic solvents, and the choice of solvent can influence the reaction rate. mdpi.com This method has proven to be a significant improvement, offering a faster and still highly selective route to phosphonic acids. mdpi.comresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted McKenna Synthesis

| Method | Heating | Reaction Time | Key Advantage |

| Conventional McKenna | Conventional | Hours to days | Mild conditions, high chemoselectivity |

| Microwave-Assisted McKenna | Microwave Irradiation | Minutes | Dramatically accelerated reaction times, maintained chemoselectivity |

This table highlights the key differences between the conventional and microwave-assisted McKenna synthesis of phosphonic acids. mdpi.comnih.govresearchgate.net

The Michaelis-Arbuzov reaction is a fundamental and widely used method for forming carbon-phosphorus bonds, essential for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. nih.govwikipedia.org The reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org

The mechanism is initiated by the nucleophilic attack of the phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide, leading to the formation of a phosphonium (B103445) salt intermediate. wikipedia.org In a subsequent step, the displaced halide anion attacks one of the alkyl groups of the phosphonium salt in an SN2 reaction, resulting in the formation of the desired phosphonate and an alkyl halide byproduct. wikipedia.org

For the synthesis of benzylphosphonates, such as the precursor to 3,4-Difluorobenzylphosphonic acid, a benzyl (B1604629) halide would be reacted with a trialkyl phosphite. acs.orgorganic-chemistry.org While the classic Michaelis-Arbuzov reaction is effective, variations have been developed to improve its efficiency and scope, including the use of catalysts and alternative reaction conditions. organic-chemistry.orgrsc.org

The hydrophosphorylation of alkenes is an atom-economical method for the synthesis of alkylphosphonates, involving the addition of a P-H bond across a carbon-carbon double bond. nih.govrsc.org This reaction can be initiated by various means, including radical initiators or transition metal catalysts. rsc.orgresearchgate.net

Palladium-catalyzed hydrophosphorylation has emerged as a particularly effective method, allowing for the addition of H-phosphonates to a wide range of alkenes with high regioselectivity. organic-chemistry.orgresearchgate.net The reaction tolerates a variety of functional groups, making it a versatile tool in organophosphorus synthesis. organic-chemistry.org Free-radical induced hydrophosphorylation, often initiated by UV irradiation in the presence of a photoinitiator, provides another route to alkylphosphonates from alkenes. rsc.org

Metal-Catalyzed Phosphorylation of Aryl Bromides

The formation of a carbon-phosphorus (C-P) bond is a critical step in the synthesis of aryl phosphonates, which are precursors to arylphosphonic acids. Transition metal-catalyzed cross-coupling reactions are a highly effective means of achieving this transformation. sci-hub.se Catalytic systems based on palladium, copper, and nickel have been successfully developed for the phosphorylation of aryl halides. sci-hub.se

For instance, nickel-catalyzed electrochemical cross-coupling reactions have emerged as a mild and efficient method for synthesizing aryl phosphonates from aryl bromides and dialkyl phosphites. sci-hub.senih.gov This technique utilizes an undivided cell with inexpensive carbon electrodes and can be conducted at room temperature. sci-hub.senih.gov The process has shown a broad substrate scope, leading to moderate to high yields of the desired aryl phosphonates. sci-hub.senih.gov While some methods require high temperatures or strong bases, the electrochemical approach offers a more concise and universally applicable alternative. sci-hub.se

The general scheme for this reaction involves the coupling of an aryl bromide with a dialkyl phosphite in the presence of a nickel catalyst. This reaction is not limited to phosphonates and can also be used to synthesize aryl phosphinates and arylphosphine oxides. sci-hub.senih.gov

Table 1: Examples of Metal-Catalyzed Phosphorylation Reactions

| Catalyst System | Reactants | Product Type | Key Features |

| Nickel/Carbon Electrodes | Aryl Bromide, Dialkyl Phosphite | Aryl Phosphonate | Electrochemical, Room Temperature, Mild Conditions |

| [NiCl2(dppp)] | Aryl Halide, H-phosphonate | Aryl Phosphonate | Requires High Temperature (100-120 °C) |

| Palladium-based | Aryl Halide, Secondary Phosphine Oxide | Aryl Phosphine Oxide | Room Temperature |

| Copper-based | Aryl Halide, Organophosphorus Compound | Aryl Phosphorus Compound | Requires High Temperature (110 °C) and Long Reaction Times |

Oxidation of Phosphinic Acids

The oxidation of phosphinic acids (also known as phosphonous acids) presents another viable route to obtaining phosphonic acids. beilstein-journals.orgnih.govresearchgate.net This transformation involves the conversion of a P-H bond in the phosphinic acid to a P-OH group, resulting in the formation of a phosphonic acid. Various oxidizing agents can be employed for this purpose.

One common method involves the use of hydrogen peroxide. kent.ac.uk Another approach utilizes chlorination of a phosphine oxide with phosphorus pentachloride to form a phosphinic acid chloride, which is then hydrolyzed to the phosphonic acid without isolation of the intermediate. kent.ac.uk More recently, reagents like picolinium chlorochromate (PICC) in a solvent such as dimethylsulfoxide (DMSO) have been used to oxidize lower oxyacids of phosphorus to their higher oxidation state counterparts. univ.kiev.ua The kinetics of these oxidations suggest that a penta-coordinated tautomer of the phosphorus oxyacid is the reactive species. univ.kiev.ua

The general reaction can be represented as: R-P(O)(H)OH (Phosphinic Acid) + [O] → R-P(O)(OH)₂ (Phosphonic Acid)

Direct Methods from Phosphorous Acid (H₃PO₃)

Direct methods for the synthesis of phosphonic acids that utilize phosphorous acid (H₃PO₃) are particularly noteworthy as they form the P-C bond and the phosphonic acid functional group in a single conceptual step. beilstein-journals.orgnih.govresearchgate.net These methods are surveyed as a key strategy in the preparation of phosphonic acids. beilstein-journals.orgnih.gov

One such example is the Arbuzov-type reaction, where aromatic aldehydes, primary amines, and phosphorous acid are reacted in a suitable solvent like tetramethylenesulfone to produce α-alkylaminobenzyl phosphonic acids. nih.gov This approach has been utilized in the search for compounds with potential biological activity. nih.gov

Another direct approach involves the three-component Birum–Oleksyszyn reaction. This has been applied to the synthesis of phosphonate derivatives of glycoluril (B30988) by reacting benzaldehydes, 1,3,4-trimethylglycoluril, and triphenylphosphite. nih.gov The reaction conditions, particularly the choice of catalyst, have been shown to significantly impact the yield of the target phosphonates. nih.gov

Synthesis of this compound and its Specific Analogues

The synthesis of specifically substituted phosphonic acids, such as those with fluorine atoms on the benzyl ring, often requires tailored synthetic strategies.

Synthesis of α,α-Difluorobenzylphosphonic Acids

The introduction of two fluorine atoms at the α-carbon of a benzylphosphonic acid creates an α,α-difluorobenzylphosphonic acid. The synthesis of these compounds has garnered interest due to the unique properties conferred by the difluoromethylene group. mdpi.comconstructor.university

A common strategy for synthesizing α,α-difluorophosphonates involves the oxidation of a precursor followed by fluorination. mdpi.com

Oxidation of Benzylic α-Hydroxyphosphonates to α-Oxophosphonates

The oxidation of α-hydroxyphosphonates is a key transformation that yields α-ketophosphonates, which are versatile intermediates. mdpi.comnih.gov A variety of oxidizing agents have been employed for this purpose, including metal-based reagents like manganese dioxide (MnO₂) and chromium trioxide (CrO₃). arkat-usa.org However, concerns about the toxicity and environmental impact of these reagents have led to the development of metal-free alternatives. arkat-usa.org

One such alternative is the use of Dess-Martin periodinane (DMP), which has been shown to be an efficient reagent for the oxidation of α-hydroxyphosphonates to α-ketophosphonates under ambient, metal-free conditions. arkat-usa.orgresearchgate.net This protocol is characterized by its simplicity and very short reaction times. arkat-usa.orgresearchgate.net

Table 2: Comparison of Oxidizing Agents for α-Hydroxyphosphonates

| Oxidizing Agent | Conditions | Advantages | Disadvantages |

| Dess-Martin Periodinane (DMP) | Dry CH₂Cl₂, Room Temperature | Metal-free, Ambient Conditions, Short Reaction Time | --- |

| MnO₂, CrO₃ | Varies | Effective | Toxic Metal Salts, Inorganic Waste |

| KMnO₄, PCC, PDC | Varies | Effective | Toxic Metal Salts, Inorganic Waste |

Subsequent Fluorination using DAST

Following the oxidation to an α-ketophosphonate, the introduction of fluorine atoms can be achieved using a fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for the fluorination of α-hydroxyphosphonates to α-fluorophosphonates. mdpi.com While the direct fluorination of α-ketophosphonates is a related transformation, the use of DAST on α-hydroxyphosphonates highlights its role in synthesizing fluorinated phosphonate derivatives. The synthesis of α,α-difluorophosphonates often involves a multi-step sequence where the α-keto group is transformed into the difluoromethylene group.

Synthesis of α-Aminophosphonic Acid Analogues (e.g., Amino-(3,4-difluorobenzyl)phosphonic acid)

Derivatization Strategies for Phosphonic Acids

The derivatization of phosphonic acids is often necessary for their analysis, particularly by techniques like gas chromatography-mass spectrometry (GC-MS). digitellinc.comnih.gov This process typically involves converting the polar phosphonic acid group into a less polar ester, which enhances volatility and improves chromatographic behavior. osti.gov

A versatile and efficient method for the derivatization of phosphonic acids is benzylation using benzyl trichloroacetimidates. digitellinc.comnih.gov This approach allows for the introduction of a benzyl group onto the phosphonic acid moiety under various reaction conditions. nih.govosti.gov

The reaction can be performed under neutral, basic, or slightly acidic conditions, providing flexibility depending on the substrate and desired outcome. nih.govresearchgate.net Optimization studies have shown that heating the phosphonic acid with an excess of benzyl 2,2,2-trichloroacetimidate in a suitable solvent, such as acetonitrile, at around 60°C for several hours leads to the formation of the benzylated phosphonic acid ester. nih.govosti.gov

The reaction is proposed to proceed through the activation of the trichloroacetimidate (B1259523) by the phosphonic acid itself under neutral conditions. researchgate.net The use of catalytic amounts of acid can also facilitate the reaction, although neutral conditions have proven effective. nih.gov For substituted benzyl groups, such as p-methoxybenzyl, basic conditions are sometimes preferred to avoid lability of the protecting group. researchgate.netresearchgate.net This derivatization strategy has been successfully applied to various phosphonic acids for their detection and analysis. digitellinc.comnih.govosti.gov

| Parameter | Optimized Condition | Source |

| Reagent | Benzyl 2,2,2-trichloroacetimidate (in excess) | nih.govosti.gov |

| Solvent | Acetonitrile | nih.govresearchgate.net |

| Temperature | 60°C | nih.govosti.gov |

| Time | ~4 hours | nih.govresearchgate.net |

| Conditions | Neutral, Catalytic Acid (<5 mol%), or Basic | nih.govresearchgate.net |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques

Modern spectroscopic methods offer unparalleled insight into the molecular architecture of chemical compounds. For 3,4-Difluorobenzylphosphonic acid, a combination of multi-nuclear NMR and mass spectrometry provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. By observing the behavior of ¹H, ¹³C, ¹⁹F, and ³¹P nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of atoms within the molecule. The synthesis of this compound typically proceeds through the hydrolysis of its diethyl ester, diethyl (3,4-difluorobenzyl)phosphonate. The spectroscopic data for this ester is therefore crucial for confirming the successful synthesis of the final acid. A common synthetic route is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.org

Proton NMR (¹H NMR) spectroscopy provides information about the number, type, and arrangement of hydrogen atoms in a molecule. In the ¹H NMR spectrum of diethyl (3,4-difluorobenzyl)phosphonate, the precursor to the title acid, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons, and the ethyl ester protons.

The aromatic protons on the 3,4-difluorophenyl ring typically appear as a complex multiplet in the region of δ 7.0-7.3 ppm. The benzylic protons (-CH₂-P) are expected to show a doublet due to coupling with the phosphorus nucleus, with a characteristic coupling constant (²JH-P). This signal would likely be found around δ 3.1-3.3 ppm. The ethyl groups of the phosphonate (B1237965) ester will exhibit a quartet for the methylene protons (-O-CH₂-CH₃) around δ 4.0-4.2 ppm, coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-O-CH₂-CH₃) around δ 1.2-1.4 ppm.

Table 1: Predicted ¹H NMR Data for Diethyl (3,4-Difluorobenzyl)phosphonate

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.3 | m |

| P-CH₂-Ar | 3.1 - 3.3 | d |

| O-CH₂-CH₃ | 4.0 - 4.2 | q |

| O-CH₂-CH₃ | 1.2 - 1.4 | t |

Note: d = doublet, q = quartet, t = triplet, m = multiplet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of diethyl (3,4-difluorobenzyl)phosphonate would show distinct signals for each unique carbon atom.

The carbon atoms of the 3,4-difluorophenyl ring are expected to resonate in the aromatic region (δ 115-140 ppm), with their chemical shifts influenced by the fluorine substituents and the phosphonate group. The C-F bonds will result in large coupling constants (¹JC-F), and smaller couplings will be observed for carbons further away. The benzylic carbon (-CH₂-P) will appear as a doublet due to coupling with the phosphorus atom (¹JC-P) in the region of δ 30-35 ppm. The carbons of the ethyl esters will also show coupling to the phosphorus atom. The methylene carbons (-O-CH₂-CH₃) would appear as a doublet around δ 62 ppm (²JC-P), and the methyl carbons (-O-CH₂-CH₃) as a doublet around δ 16 ppm (³JC-P).

Table 2: Predicted ¹³C NMR Data for Diethyl (3,4-Difluorobenzyl)phosphonate

| Carbon | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-C | 115 - 140 | m |

| P-CH₂-Ar | 30 - 35 | d |

| O-CH₂-CH₃ | ~62 | d |

| O-CH₂-CH₃ | ~16 | d |

Note: d = doublet, m = multiplet.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the characterization of organofluorine compounds. nih.gov The spectrum provides direct information about the fluorine atoms in the molecule. For this compound and its diethyl ester, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. These signals will appear as multiplets due to coupling to each other (³JF-F) and to the aromatic protons. The chemical shifts for aromatic fluorine atoms typically fall within a wide range, but for difluorobenzene derivatives, they are generally found between -110 and -150 ppm relative to CFCl₃.

Phosphorus-31 NMR (³¹P NMR) is an essential tool for the characterization of organophosphorus compounds, providing direct information about the chemical environment of the phosphorus atom. huji.ac.il For phosphonates, the ³¹P nucleus gives a sharp signal with a characteristic chemical shift. In the case of diethyl (3,4-difluorobenzyl)phosphonate, a single resonance is expected. This signal will be a multiplet due to coupling with the benzylic protons (²JP-H) and potentially with the fluorine atoms on the aromatic ring (⁴JP-F). The chemical shift for benzylphosphonate esters typically appears in the range of δ +20 to +30 ppm (relative to 85% H₃PO₄). Upon hydrolysis to this compound, the chemical shift is expected to change, reflecting the different electronic environment of the phosphorus atom in the phosphonic acid group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would confirm the molecular weight of 208.09 g/mol . The mass spectrum would also show characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, and common fragments would include the loss of water [M-H₂O]⁺, the phosphonic acid group [M-H₃PO₃]⁺, and the formation of the 3,4-difluorobenzyl cation [C₇H₅F₂]⁺. For the precursor, diethyl (3,4-difluorobenzyl)phosphonate, the molecular ion peak would be at m/z 264.22, with fragmentation patterns corresponding to the loss of ethoxy groups and the cleavage of the P-C bond.

X-Ray Diffraction Studies

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comrigaku.com

While specific crystallographic data for the title compound is not publicly available, analysis of a structurally related molecule, 3,4-difluoro-2-hydroxybenzoic acid , provides insight into the type of data that can be obtained. nih.gov The study of this analog revealed detailed information about its crystal system, unit cell dimensions, and bond angles. nih.gov Such data is crucial for understanding the steric and electronic effects of the fluorine substituents on the molecular structure.

Table 2: Example Crystal Data for the Analogous Compound 3,4-Difluoro-2-hydroxybenzoic Acid

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₄F₂O₃ | nih.gov |

| Molecular Weight | 174.10 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | mdpi.com |

| a (Å) | 9.4252 (8) | nih.gov |

| b (Å) | 6.8145 (5) | nih.gov |

| c (Å) | 11.0391 (8) | nih.gov |

| β (°) | 106.257 (5) | nih.gov |

| Volume (ų) | 680.67 (9) | nih.gov |

Analysis of Molecular Conformation and Intramolecular Interactions

The solid-state structure of this compound is stabilized by a network of non-covalent interactions, which dictate the crystal packing and influence its physical properties.

Hydrogen bonds are the most significant intermolecular forces in phosphonic acids. rsc.org The P-OH groups are strong hydrogen bond donors, while the phosphoryl oxygen (P=O) is a strong acceptor. ntu.ac.uk This typically leads to the formation of extensive hydrogen-bonding networks. rsc.orgliverpool.ac.uk In many phosphonic and carboxylic acids, molecules form centrosymmetric dimers through pairs of O-H···O hydrogen bonds, creating stable ring motifs, often described by the graph set notation R²₂(8). nih.govnih.gov These dimers can then act as building blocks, connecting to other dimers to form chains, sheets, or three-dimensional frameworks. nih.govntu.ac.uk The presence of water molecules in the crystal lattice can further complicate these networks, creating bridges between the acid molecules. rsc.org

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3,4-difluorobenzylphosphonic acid. These calculations provide a detailed picture of the electron distribution and molecular orbitals, which govern the molecule's reactivity and intermolecular interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been effectively utilized to study fluorinated benzylphosphonic acids, providing insights into their binding on metal oxide surfaces. acs.orgacs.org While specific DFT studies focusing solely on this compound are not extensively detailed in available literature, the principles and findings from studies on analogous compounds are highly relevant.

For instance, DFT calculations on a series of fluorinated benzylphosphonic acids on a zinc-terminated polar zinc oxide (0002) surface revealed significant changes in adsorption energy and surface work function depending on the binding mode (bidentate vs. tridentate). acs.org These studies also allow for the calculation of core-level binding energy shifts of the PO₃ moiety, which can be correlated with experimental X-ray photoelectron spectroscopy (XPS) data. acs.org

Furthermore, DFT simulations have been crucial in interpreting the spectroscopic characterization of fluorinated benzylphosphonic acid monolayers on AlOx/Al surfaces. acs.orgresearchgate.net By calculating transition dipole moments and vibrational modes, DFT aids in the assignment of experimental infrared (IR) spectra, providing a quantitative understanding of the structural properties like packing density and molecular orientation within self-assembled monolayers. acs.orgresearchgate.net

Table 1: Representative DFT-Calculated Parameters for Fluorinated Benzylphosphonic Acids

| Parameter | Description | Typical Findings from DFT Studies |

| Adsorption Energy | The energy released when the molecule binds to a surface. | Varies significantly with bidentate vs. tridentate binding modes on ZnO surfaces. acs.org |

| Work Function Modification | The change in the minimum energy required to remove an electron from a surface upon molecular adsorption. | Trends and magnitude are dependent on the binding mode. acs.org |

| Core-Level Binding Energy Shifts | The shift in the binding energy of core electrons (e.g., in the PO₃ group) relative to a reference. | Calculated values for tridentate binding show good agreement with experimental XPS data. acs.org |

| Vibrational Frequencies | The frequencies of molecular vibrations, corresponding to bands in IR and Raman spectra. | DFT calculations assist in the assignment of experimental IR bands for fluorinated benzylphosphonic acids on AlOx/Al. acs.org |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools for exploring the potential interactions of this compound with biological macromolecules, such as enzymes or receptors. These methods can predict how the molecule might bind to a target and its behavior over time.

Prediction of Ligand-Receptor Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. Although specific docking studies for this compound are not prominent in the literature, this method is widely applied in drug discovery for phosphonic acid-containing compounds. The phosphonic acid group is known for its ability to chelate metal ions and form strong hydrogen bonds, making it a key feature in potential ligand-receptor interactions. Docking studies would typically place the phosphonic acid moiety in a position to interact with key amino acid residues or metal cofactors within a receptor's active site.

Analysis of Conformational Preferences

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of this compound. researchgate.net These simulations model the movement of atoms in the molecule over time, allowing for the identification of low-energy conformations and the barriers between them. The conformational landscape of the molecule is influenced by the rotation around the C-C and C-P single bonds, and the fluorine substituents on the benzene (B151609) ring can impact these preferences through steric and electronic effects. Understanding the accessible conformations is crucial, as the bioactive conformation may differ from the lowest energy state in solution.

Computational Approaches to Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.govdrugdesign.orgresearchgate.netnih.gov Computational methods can quantify structural and electronic properties (descriptors) that are then correlated with activity. For a series of related compounds, this can help in designing more potent and selective molecules.

For halogenated aromatic compounds, properties such as the electrostatic potential, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often correlated with biological activity. In the case of this compound, computational SAR studies would likely investigate how the position of the fluorine atoms influences these electronic properties and, consequently, the binding affinity for a particular target. The electron-withdrawing nature of the fluorine atoms can affect the acidity of the phosphonic acid group and the electrostatic interactions with a receptor.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out.

For instance, a plausible mechanism for the late-stage fluorination of alkyl phosphonates has been proposed based on DFT calculations. nih.gov These calculations determined the change in Gibbs free energy (ΔG) for the conversion of a P(V)-OR bond to a P(V)-F bond, indicating the thermodynamic feasibility of the reaction. The study also computationally investigated the structures of key intermediates and transition states along the reaction coordinate. nih.gov While this specific study was not on this compound itself, it demonstrates the utility of computational methods in understanding reactions involving the phosphonate (B1237965) group. Similar approaches could be used to investigate the synthesis, degradation, or metabolic pathways of this compound.

Advanced Applications in Materials Science and Engineering

Surface Functionalization and Adhesion Properties

The ability of 3,4-Difluorobenzylphosphonic acid to form robust self-assembled monolayers (SAMs) on various substrates is central to its utility in materials science. The phosphonic acid headgroup exhibits a strong affinity for metal oxide surfaces, while the difluorobenzyl tail can be tailored to control surface energy and electronic properties.

Adhesion to Metal Oxide Surfaces

Research has consistently demonstrated the strong binding of phosphonic acids to a variety of metal oxide surfaces, including those of aluminum, iron, and titanium. This robust adhesion is attributed to the formation of covalent bonds between the phosphonic acid group and the metal oxide surface. The bonding can occur in different modes, such as monodentate, bidentate, or tridentate coordination, leading to the formation of stable, well-ordered monolayers. acs.org

The presence of fluorine atoms in the benzyl (B1604629) ring of this compound can further enhance the stability of these monolayers. The high electronegativity of fluorine can influence the electronic environment of the phosphonic acid group, potentially strengthening its interaction with the metal oxide surface. Studies on similar fluorinated phosphonic acids have shown that they form highly stable films, resistant to hydrolysis over extended periods. rsc.org

Modification of Electrode Work Functions

A key application of this compound lies in its ability to precisely tune the work function of electrodes. The work function, a critical parameter in electronic devices, dictates the energy barrier for charge injection and extraction at electrode-semiconductor interfaces. The formation of a SAM of this compound on an electrode surface introduces a dipole moment that can either increase or decrease the work function, depending on the orientation of the molecule.

Studies on analogous fluorinated benzylphosphonic acids, such as pentafluorobenzylphosphonic acid (PFBPA), have shown significant shifts in the work function of metal oxides like indium tin oxide (ITO) and zinc oxide (ZnO). acs.orgnih.gov The magnitude of this shift can be controlled by factors such as the deposition method and temperature. acs.org It is anticipated that this compound would exhibit similar behavior, with the two fluorine atoms providing a substantial dipole moment to effectively modify the electrode's electronic properties.

Table 1: Comparison of Work Function Modification by Phosphonic Acid SAMs on ITO

| Phosphonic Acid | Deposition Method | Work Function Shift (eV) |

| Pentafluorobenzylphosphonic acid (PFBPA) | Dip-coating | ~1.0 |

| Pentafluorobenzylphosphonic acid (PFBPA) | Spray-coating (150°C) | >1.0 |

This table presents data for a closely related compound, pentafluorobenzylphosphonic acid, to illustrate the expected impact of fluorinated benzylphosphonic acids on electrode work functions.

Enhancement of Electrode Wettability

The wettability of an electrode surface is crucial for the performance of many electronic devices, particularly those fabricated using solution-based processes. The surface energy of a material dictates how well a liquid, such as an electrolyte or a semiconductor ink, spreads across it. The presence of fluorine atoms in this compound is expected to significantly influence the wettability of modified electrode surfaces.

Fluorinated compounds are known for their low surface energy, leading to hydrophobic and oleophobic properties. By forming a SAM of this compound, the surface energy of an electrode can be precisely controlled. Research on fluorinated-phosphonic acid copolymers has demonstrated the ability to create highly hydrophobic surfaces with contact angles as high as 128°. rsc.org This control over wettability can be leveraged to improve the performance and fabrication of various electronic devices. For instance, in aqueous-based battery systems, enhancing the hydrophilicity of electrodes is critical for efficient ion transport. mdpi.com While this compound would impart hydrophobicity, this property can be advantageous in other applications, such as preventing delamination in organic solar cells or controlling ink spreading in printed electronics.

Integration into Organic Electronic Devices

The unique properties of this compound make it a compelling candidate for integration into a variety of organic electronic devices. Its ability to form stable, functional interfaces is key to improving device performance and longevity.

Stable Electrodes with Modified Work Functions

The combination of strong adhesion to metal oxides and the ability to tune work functions makes this compound an excellent choice for creating stable, high-performance electrodes. In organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, the energy level alignment between the electrodes and the organic semiconductor layers is critical for efficient charge injection and extraction. By modifying the electrode work function with a SAM of this compound, this alignment can be optimized, leading to lower operating voltages and higher device efficiencies.

Furthermore, the robust nature of the phosphonic acid-metal oxide bond contributes to the long-term stability of the device by preventing delamination and degradation at the interface. Research on organic solar cells has shown that devices incorporating phosphonic acid-modified electrodes exhibit enhanced stability compared to those using standard materials like PEDOT:PSS.

Components in Transistors

Organic field-effect transistors (OFETs) are a cornerstone of modern organic electronics. researchgate.netwikipedia.orgrsc.org The performance of these devices is highly dependent on the quality of the interface between the semiconductor and the dielectric layer. Phosphonic acid SAMs have been successfully employed as ultrathin dielectric layers in low-voltage OFETs. nih.govrsc.org These monolayers can effectively passivate the surface of the underlying metal oxide, reducing charge trapping and improving charge carrier mobility in the transistor channel. nih.gov

The incorporation of this compound as a SAM in an OFET could offer several advantages. The fluorinated benzyl group can influence the morphology of the overlying organic semiconductor, potentially leading to improved molecular ordering and higher charge carrier mobility. nih.gov Moreover, the dielectric properties of the SAM itself can be tuned by the molecular structure. The use of such SAMs has been shown to result in high-performance OFETs with low subthreshold slopes, high on/off ratios, and low contact resistance. nih.govrsc.org

Table 2: Performance of OFETs with Phosphonic Acid SAMs

| SAM Type | Semiconductor | Mobility (cm²/Vs) | On/Off Ratio |

| Alkylphosphonic Acid | Various p- and n-type | 0.1 - 4.6 | 10⁵ - 10⁷ |

This table summarizes the performance of OFETs utilizing various phosphonic acid SAMs, indicating the potential for high performance with this compound. nih.govrsc.org

Application in Reconfigurable Antenna Systems5.3.1. Surface Treatment of Liquid Metal-Bearing Channels

It is crucial to rely on scientifically validated and published research to ensure the accuracy and integrity of the information provided. Without such sources, generating the requested content would be speculative and would not meet the required standards of scientific accuracy.

If the user has access to the specific source documents referenced by " researchgate.netresearchgate.net," providing those sources would be necessary to fulfill this request.

Mechanistic Studies and Chemical Reactivity

Exploration of Reaction Mechanisms Involving Phosphonic Acids

The conversion of dialkyl phosphonates, such as diethyl 3,4-difluorobenzylphosphonate, to the corresponding phosphonic acid via hydrolysis is a well-established method. This reaction is typically performed under strong acidic conditions. The process involves the sequential cleavage of the two P-O ester bonds.

A milder and often more efficient method for deprotecting phosphonate (B1237965) esters is through silyldealkylation, most notably the McKenna reaction. beilstein-journals.orgresearchgate.netnih.gov This procedure utilizes a halotrimethylsilane, typically bromotrimethylsilane (B50905) (BTMS), and is particularly advantageous for substrates containing acid-labile functional groups. nih.govnih.gov

The McKenna reaction is a two-step process: nih.gov

Silylation: The dialkyl phosphonate is treated with an excess of bromotrimethylsilane. The reaction proceeds through a nucleophilic attack of the phosphonyl oxygen on the silicon atom of BTMS, followed by an SN2 attack by the resulting bromide ion on the carbon of the alkyl ester group. This sequence is repeated for the second ester group, converting the dialkyl phosphonate into a neutral bis(trimethylsilyl) phosphonate intermediate.

Solvolysis: The resulting bis(trimethylsilyl) ester is highly susceptible to solvolysis. Simple addition of a protic solvent, such as methanol (B129727) or water, rapidly cleaves the O-Si bonds to liberate the phosphonic acid and form byproducts like methoxytrimethylsilane (B155595) or hexamethyldisiloxane.

Recent studies have shown that microwave irradiation can dramatically accelerate the silyldealkylation step, reducing reaction times from hours to mere minutes. mdpi.com This highlights the efficiency and robust nature of the McKenna protocol.

Table 1: Comparison of Deprotection Methods for Phosphonate Esters

| Feature | Acid Hydrolysis | Silyldealkylation (McKenna Reaction) |

| Reagents | Concentrated strong acid (e.g., HCl, HBr) in water | Bromotrimethylsilane (BTMS), followed by a protic solvent (e.g., MeOH, H₂O) |

| Conditions | High temperatures, often reflux for several hours | Mild conditions, often room temperature; can be accelerated by microwaves mdpi.com |

| Mechanism | AAc2: Protonation, nucleophilic attack by H₂O, alcohol elimination | Silylation of P=O, SN2 attack by Br⁻ on alkyl group, solvolysis of silyl (B83357) ester nih.gov |

| Advantages | Inexpensive reagents | Mild, high-yielding, compatible with acid-sensitive functional groups nih.govnih.gov |

| Disadvantages | Harsh conditions can degrade sensitive molecules | Requires anhydrous conditions for the first step to prevent reagent decomposition nih.gov |

Role of Intermediates in Synthetic Pathways

The synthesis of 3,4-Difluorobenzylphosphonic acid relies on key intermediates that facilitate the construction of the C-P bond and protect the acidic functionality until the final step.

Dialkyl (3,4-Difluorobenzyl)phosphonate: This is the most crucial intermediate. It is typically synthesized via the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with 3,4-difluorobenzyl halide. Alternatively, the Michaelis-Becker reaction, involving the reaction of a dialkyl phosphite with 3,4-difluorobenzyl halide in the presence of a base, can be employed. This phosphonate ester serves as a stable, purifiable precursor where the reactive P-OH groups of the final product are masked as esters.

Bis(trimethylsilyl) (3,4-Difluorobenzyl)phosphonate: This is the key intermediate formed during the McKenna reaction. nih.gov Its formation is the primary purpose of using bromotrimethylsilane. The lability of the silicon-oxygen bonds in this intermediate is what allows for the final, gentle deprotection step under neutral or mildly acidic conditions upon the addition of an alcohol or water.

The synthetic strategy hinges on the stability of the phosphonate ester intermediate for purification and the controlled, high-yield conversion to the final acid via the transient silyl ester intermediate in the McKenna protocol.

Catalytic Properties of Phosphonic Acids

The inherent acidity of the phosphonic acid group allows molecules like this compound to function as catalysts in various organic transformations. The electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) ring increases the acidity of the P-OH protons compared to unsubstituted benzylphosphonic acid, potentially enhancing its catalytic efficacy.

Phosphonic acids are effective Brönsted acid catalysts. nih.gov Their acidity is generally greater than that of corresponding carboxylic acids, allowing them to protonate and activate a range of substrates. In its role as a Brönsted acid catalyst, this compound can activate electrophiles by donating a proton. For instance, it can protonate carbonyls, imines, or epoxides, rendering them more susceptible to nucleophilic attack. nih.govnih.gov This type of activation is fundamental to numerous acid-catalyzed reactions, including esterifications, acetal (B89532) formations, and ring-opening reactions. Chiral versions of related phosphoric acids have become a cornerstone of asymmetric catalysis, demonstrating the power of this functional group to facilitate highly selective transformations. nih.gov

Beyond simple proton donation, phosphonic acids can act as bifunctional or hydrogen-bond-donating organocatalysts. The P=O group can act as a hydrogen-bond acceptor, while the P-OH group is a strong hydrogen-bond donor. This dual capability is particularly effective in organizing transition states to achieve high selectivity.

In the context of a Michael addition, this compound can catalyze the reaction by activating the Michael acceptor (e.g., an α,β-unsaturated ketone or nitroalkene). mdpi.comrsc.orgresearchgate.net The acidic proton forms a hydrogen bond with the electrophile, lowering its LUMO energy and making it more reactive toward a nucleophile. mdpi.com While complex chiral phosphoric acids are often used to achieve enantioselectivity, the fundamental activating principle remains the same. This mode of catalysis avoids the use of metals and often proceeds under mild conditions. nih.govnih.gov

Table 2: Examples of Reactions Catalyzed by Phosphonic Acid Derivatives

| Reaction Type | Catalyst Class | Role of Catalyst | Example Application |

| Protonation | Chiral N-Triflyl Phosphoramide | Brönsted Acid | Asymmetric protonation of silyl enol ethers to form chiral ketones. nih.gov |

| Cyclocondensation | Diphenylphosphoric Acid | Brönsted Acid | Catalyzes formal (4+2) cyclocondensation of indoles with cyclopropanes. nih.gov |

| Michael Addition | Chiral Thiourea-Phosphoric Acid | H-Bond Donor | Activates nitroalkenes for asymmetric addition of ketones. mdpi.comresearchgate.net |

| Aza-Diels-Alder | Chiral Phosphoric Acid | Brönsted Acid / H-Bond Donor | Activates imines for cycloaddition with dienes to form nitrogen heterocycles. |

Biological Relevance and Enzyme Inhibition Excluding Clinical Data

Phosphonic Acids as Bioisosteres of Phosphate (B84403)

Phosphonic acids are organophosphorus compounds characterized by a C-PO(OH)₂ group. wikipedia.org Their structural similarity to phosphoric acid esters, which are ubiquitous in biological systems, forms the basis of their function as bioisosteres. wikipedia.orgbeilstein-journals.org Bioisosterism refers to the principle of substituting one atom or group of atoms in a biologically active molecule with another that has similar physical and chemical properties, with the aim of creating a new compound with improved biological activity or other desirable characteristics.

Design of Non-Hydrolyzable Phosphate Mimetics

A key feature of phosphonic acids that makes them attractive as phosphate mimics is the presence of a carbon-phosphorus (C-P) bond, which is significantly more resistant to enzymatic hydrolysis than the phosphate-oxygen (P-O) bond found in natural phosphate esters. beilstein-journals.org This inherent stability allows phosphonic acid-containing molecules to act as non-hydrolyzable analogs of phosphorylated substrates, making them effective and often potent inhibitors of enzymes that process these substrates. researchgate.netnih.gov

The design of these mimetics often involves fine-tuning the electronic properties of the phosphonate (B1237965) group to more closely resemble those of a phosphate. For instance, the replacement of the ether oxygen in a phosphate with a carbon atom in a phosphonate can alter the pKa values. cambridgemedchemconsulting.com To address this, medicinal chemists have introduced electronegative atoms, such as fluorine, on the α-carbon of the phosphonate. rsc.org These α-halophosphonates, particularly α,α-difluorophosphonates, are more effective electronic isosteres of the phosphate group, with pKa values closer to that of a native phosphate at physiological pH. rsc.org This ensures that the charge state of the mimetic is similar to the natural substrate, which can be crucial for recognition and binding within an enzyme's active site. cambridgemedchemconsulting.comrsc.org

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a crucial role in cellular signal transduction by catalyzing the dephosphorylation of tyrosine residues on proteins. nih.gov Dysregulation of PTP activity has been implicated in various diseases, making them important therapeutic targets. nih.gov

Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B) by α,α-Difluorobenzylphosphonic Acid Derivatives

Protein-tyrosine phosphatase 1B (PTP1B) is a key negative regulator in both the insulin (B600854) and leptin signaling pathways. nih.gov Its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. juniperpublishers.com A series of α,α-difluorobenzylphosphonic acid derivatives have been synthesized and evaluated for their inhibitory activity against PTP1B. nih.gov

Studies have shown that introducing certain hydrophobic functional groups onto the benzene (B151609) ring of α,α-difluorobenzylphosphonic acid can significantly enhance its inhibitory potency. nih.gov For example, the presence of ethynyl, phenylethynyl, and (E)-styryl groups on the benzene nucleus was found to increase the inhibitory activity. nih.gov Further enhancement was observed when both (E)-styryl and bis-methylsulfonamide functional groups were incorporated into the structure. nih.gov

Table 1: Inhibitory Activity of α,α-Difluorobenzylphosphonic Acid Derivatives against PTP1B

| Derivative | Functional Group(s) on Benzene Ring | Effect on PTP1B Inhibitory Activity |

| α,α-Difluorobenzylphosphonic acid | None | Baseline activity |

| Derivative 1 | Ethynyl | Increased activity nih.gov |

| Derivative 2 | Phenylethynyl | Increased activity nih.gov |

| Derivative 3 | (E)-Styryl | Increased activity nih.gov |

| Derivative 4 | (E)-Styryl and bis-methylsulfonamide | Significantly increased activity nih.gov |

Mechanistic Insights into PTP Inhibition (e.g., Hydrogen Bonding, CH/π Interactions)

The mechanism of PTP inhibition by phosphonic acid derivatives involves interactions with key residues within the enzyme's active site. The phosphonate group itself is designed to bind to the phosphate-binding loop of the PTP. The catalytic mechanism of PTPs involves a cysteine residue that acts as a nucleophile. nih.gov Inhibitors often form hydrogen bonds with surrounding amino acid residues, mimicking the binding of the natural phosphate substrate.

Furthermore, non-covalent interactions such as CH/π interactions can play a crucial role in the binding affinity and selectivity of inhibitors. These interactions occur between a C-H bond and a π-system, such as an aromatic ring. In the context of α,α-difluorobenzylphosphonic acid derivatives, the benzene ring can engage in CH/π interactions with hydrophobic pockets within or near the active site of the PTP.

Structure-Activity Relationship (SAR) Studies in PTP Inhibitor Design

Structure-activity relationship (SAR) studies are fundamental to the rational design of potent and selective enzyme inhibitors. mdpi.commdpi.com For PTP inhibitors based on the α,α-difluorobenzylphosphonic acid scaffold, SAR studies have revealed several key principles. nih.gov

The data clearly indicates that the nature and position of substituents on the benzyl (B1604629) ring are critical for inhibitory potency. nih.gov The introduction of bulky, hydrophobic groups generally leads to enhanced activity, suggesting the presence of a corresponding hydrophobic pocket in the enzyme's active site that can be exploited for improved binding. nih.govnih.gov The development of these inhibitors is often guided by computational modeling and X-ray crystallography of inhibitor-enzyme complexes to visualize the binding mode and inform the design of new analogs with improved affinity and selectivity. nih.gov

Broader Enzyme Inhibitory Potential

The utility of phosphonic acids as enzyme inhibitors extends beyond PTPs. Their ability to act as stable mimics of phosphate-containing substrates or transition states makes them potential inhibitors for a wide range of enzymes. researchgate.net For example, phosphonate derivatives have been investigated as inhibitors of other phosphatases, such as acid phosphatases. nih.gov In these cases as well, the presence of a bulky, hydrophobic moiety separated from the phosphorus atom was found to be important for high affinity. nih.gov

Furthermore, phosphonates have been designed to inhibit enzymes involved in various metabolic pathways, including those essential for the survival of pathogens. The inherent stability of the C-P bond makes them attractive candidates for the development of antimicrobial and antiviral agents. wikipedia.org The broad applicability of phosphonic acids in enzyme inhibition underscores their importance as a versatile scaffold in medicinal chemistry.

Role as Building Blocks in Medicinal Chemistry

The utility of 3,4-difluorobenzylphosphonic acid extends to its role as a fundamental building block in the synthesis of more complex, biologically active molecules. beilstein-journals.orgmdpi.com Fluorinated building blocks are sought after in drug discovery to improve properties such as metabolic stability, binding affinity, and lipophilicity. researchgate.net

A significant application of fluorinated benzylphosphonic acids is in the creation of peptide analogues and mimetics, particularly as non-hydrolyzable phosphotyrosine (pTyr) mimetics. nih.gov Tyrosine phosphorylation is a critical event in many signal transduction pathways, and molecules that can mimic phosphotyrosine are invaluable tools for studying these pathways and for developing therapeutic agents that can modulate their activity.

For instance, nonhydrolyzable phosphotyrosine analogs have been incorporated into the SHP-2 protein, a protein tyrosine phosphatase, to study its regulation. nih.gov These studies have used phosphonates to mimic the phosphorylated tyrosine residues, demonstrating that this substitution can activate the enzyme and subsequently the MAP kinase pathway in cells. nih.gov The difluoromethylene group, in particular, is an excellent isostere for the phosphate's bridging oxygen, preventing cleavage by phosphatases while maintaining the necessary electronic properties to bind to phosphotyrosine recognition domains like SH2 domains. nih.gov The synthesis of phosphinic dipeptide analogues, which replace the amide bond with a phosphinate moiety, further illustrates the approach of using phosphonate-based structures to mimic the tetrahedral transition state of peptide hydrolysis. researchgate.net

Phosphonates, including derivatives of benzylphosphonic acid, have been instrumental in the generation of catalytic antibodies (abzymes). nih.gov They serve as effective transition-state analogs for the hydrolysis of esters and amides. When used as haptens—small molecules that can elicit an immune response when attached to a larger carrier protein—they can induce the production of antibodies that possess catalytic activity. nih.govnih.gov

The principle behind this is that an antibody generated against a stable transition-state analog will have a binding site that is complementary to that transition state. This complementarity can lower the activation energy of the corresponding chemical reaction, thereby catalyzing it. The design of an α,α-difluorophosphinate hapten has been reported for the purpose of eliciting catalytic antibodies with phosphatase activity, highlighting the utility of the difluoro-moiety in this context. nih.gov Studies have also shown that subtle changes in the structure of phosphonate haptens, such as the presence of benzyl groups, can have a significant impact on the catalytic activity of the antibodies they elicit. nih.gov

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Purification Strategies

Chromatography is a cornerstone for the purification of 3,4-Difluorobenzylphosphonic acid, separating it from starting materials, byproducts, and other impurities. However, the inherent properties of the phosphonic acid group present distinct challenges that necessitate specialized strategies.

The purification of phosphonic acids, including this compound, is notably challenging primarily due to the high polarity of the phosphonic acid functional group. nih.govbeilstein-journals.org This high polarity makes standard chromatographic techniques, such as silica (B1680970) gel chromatography, difficult. nih.govbeilstein-journals.org Effective separation on silica gel often requires the use of highly polar eluent systems. nih.govbeilstein-journals.org

Another significant challenge is the tendency of phosphonic acids to be highly water-soluble and hygroscopic, which can complicate isolation and handling post-purification. For solid samples, recrystallization can be an effective purification method, but it is not always feasible. nih.govbeilstein-journals.org To circumvent these difficulties, a common strategy is to purify the synthetic precursors of the phosphonic acid, such as the corresponding dialkyl phosphonate (B1237965) esters. nih.govbeilstein-journals.org These ester derivatives are less polar and can be readily purified using standard chromatographic methods before being hydrolyzed to the final phosphonic acid. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of phosphonic acids. Given their polarity, reversed-phase (RP) and anion-exchange chromatography are the most common modes of separation. chromforum.org

For reversed-phase HPLC, C18 columns are frequently used, but the mobile phase must be carefully chosen to achieve adequate retention and sharp peak shapes. nih.govbeilstein-journals.org Due to the acidic nature and high polarity of the analyte, ion-pairing agents or acidic modifiers are often incorporated into the mobile phase. Anion-exchange columns provide an alternative by separating compounds based on the charge of the phosphonate group. chromforum.org A study on various alkylphosphonic acids demonstrated good separation on a porous graphitic carbon (Hypercarb) column using a gradient of formic acid in the aqueous mobile phase. nih.gov While specific methods for this compound are not widely published, methods for analogous compounds, such as 3,4-difluorophenylboronic acid, utilize a C18 column with a mobile phase consisting of a phosphoric acid solution and acetonitrile, which suggests a viable starting point. google.com

| Parameter | Description | Example/Common Range | Reference |

|---|---|---|---|

| Column Type | The stationary phase used for separation. | Reversed-Phase (C18), Anion-Exchange, Porous Graphitic Carbon | nih.govchromforum.orgnih.gov |

| Mobile Phase | The solvent system that carries the analyte through the column. | Acetonitrile/Water with acidic modifiers (e.g., Formic Acid, Phosphoric Acid) | nih.govgoogle.com |

| Detection | The method used to detect the compound as it elutes. | UV (at low wavelengths, e.g., ~254 nm), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | nih.govgoogle.comsielc.com |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.5 - 1.5 mL/min | chromforum.orggoogle.com |

Immobilized Metal Affinity Chromatography (IMAC) Applications

Immobilized Metal Affinity Chromatography (IMAC) is a specialized form of affinity chromatography that can be applied to the purification and enrichment of compounds containing phosphonate groups. creative-proteomics.com The technique is based on the specific interaction between the negatively charged oxygen atoms of the phosphonic acid moiety and metal ions (e.g., Fe³⁺, Ga³⁺, Zr⁴⁺, Ti⁴⁺) that are chelated to a solid support. creative-proteomics.com

Originally developed for the purification of proteins, particularly those with histidine tags or natural phosphorylation, the principle of IMAC is directly applicable to small molecules like this compound. creative-proteomics.comnih.gov The phosphonate group serves as a powerful chelating agent for the immobilized metal ions, allowing for its selective capture from a complex mixture. creative-proteomics.com

A key advantage of IMAC is its high selectivity. creative-proteomics.com However, a potential drawback is the co-retention of other acidic molecules. creative-proteomics.com The specificity and efficiency of the binding and elution steps can be finely tuned by controlling the pH and the composition of the loading and elution buffers. acs.orgresearchgate.net For instance, using a low pH can help minimize the non-specific binding of other acidic impurities. creative-proteomics.com Elution of the captured phosphonic acid is typically achieved by either a pH shift or by introducing a competing agent, such as phosphate (B84403) ions, into the mobile phase. This technique offers a powerful method for selective enrichment, especially from dilute solutions.

Development of Chemosensors Utilizing Phosphonic Acid Moieties

The phosphonic acid group is not only a target for purification but can also be a key functional element in the design of chemical sensors. mdpi.com The ability of the phosphonate to coordinate with metal ions and form strong hydrogen bonds makes it an excellent recognition moiety for various analytes. acs.org

Research has shown that materials incorporating phosphonic acid groups can be used for sensing applications. For example, fluorescent organic nanoparticles (FONs) functionalized with phosphonic acid moieties have been developed for the selective detection of Gram-positive bacteria. acs.org In this application, the phosphonic acid groups on the nanoparticle surface interact specifically with the peptidoglycan layers of the bacterial cell wall through strong hydrogen bonding, leading to selective staining. acs.org This demonstrates the potential for using the phosphonate group as a recognition element in a sensor system.

By tethering a signaling unit (e.g., a fluorophore) to the 3,4-difluorobenzyl group, a chemosensor could be designed where the binding of a target analyte to the phosphonic acid headgroup modulates the signaling output. The specific binding properties of the phosphonate could be directed towards metal ions or biological molecules with complementary binding sites. This approach leverages the inherent chemical reactivity of the phosphonic acid moiety to create tailored analytical devices. mdpi.comacs.org

Exploration of Derivatives and Analogues

Synthesis and Evaluation of Alpha-Substituted Benzylphosphonates

A key focus in the development of novel enzyme inhibitors has been the synthesis of α-substituted benzylphosphonates. Modifications at the α-position are critical as these substituents can directly interact with the active sites of target enzymes.

As non-hydrolyzable mimics of phosphate (B84403) esters, α,α-difluoromethylenephosphonic acid (DFMP) analogues are of significant interest. The difluoromethylene group serves as an isostere and isopolar mimic of the ester oxygen atom, making these compounds effective for studying and inhibiting enzymes that process phosphate-containing substrates. frontiersin.org A notable application is in the creation of inhibitors for protein tyrosine phosphatases (PTPs), enzymes that are crucial for cellular signaling.

Researchers have synthesized various α,α-difluoro- and α,α-dichlorobenzylphosphonic acids as potential PTP inhibitors. The phosphonic acid moiety is designed to mimic the substrate's phosphate group, while the benzyl (B1604629) group can create additional binding interactions. Halogenation at the α-position is intended to increase the phosphonic acid's acidity and mimic the electronic environment of a phosphate ester.

Fluorinated α-Aminophosphonic Acid Analogues of Phenylglycine

Fluorinated α-aminophosphonic acid analogues of phenylglycine are another class of compounds with potential medicinal applications. nih.govexlibrisgroup.com In these structural analogues of the amino acid phenylglycine, a phosphonic acid group replaces the carboxylic acid group, and fluorine atoms are introduced to the phenyl ring. nih.gov The synthesis of these analogues often begins with fluorinated benzaldehydes. nih.gov

The inclusion of fluorine on the aromatic ring can significantly alter the compound's properties, including the pKa of the phosphonic acid and amino groups, lipophilicity, and binding affinity to target enzymes. princeton.edu These compounds have been explored as potential inhibitors for a variety of enzymes.

Prodrug Strategies for Phosphonate (B1237965) Compounds

Due to their high polarity and negative charge at physiological pH, phosphonic acids often have poor oral bioavailability, which hinders their ability to cross cell membranes. nih.govresearchgate.net To address this, various prodrug strategies have been developed to mask the phosphonic acid moiety and improve pharmacokinetic properties. nih.govnih.gov

The main goal of these chemical strategies is to temporarily convert the phosphonic acid into a less polar, more lipophilic derivative that can be more easily absorbed. acs.org Once in the body, the prodrug is enzymatically cleaved to release the active phosphonic acid. nih.gov

A successful and common prodrug strategy for phosphonates is the use of "acyloxyalkyl" and "alkoxycarbonyloxyalkyl" esters. frontiersin.org This involves esterifying the phosphonic acid with two lipophilic groups that are later cleaved by esterases in the body. acs.org For instance, pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters have been used to enhance the oral absorption of phosphonate-containing compounds. frontiersin.org

Another approach is the "ProTide" technology, which involves creating aryloxy phosphonamidate prodrugs. nih.gov In this strategy, the phosphonate is masked with an amino acid ester and an aryl group. These have shown favorable results for nucleotide prodrugs and are becoming a preferred approach. nih.gov The HepDirect strategy involves protecting the phosphonate with a chiral diol, creating a chiral phosphorus center. These prodrugs are designed for activation within hepatocytes. nih.gov

The following table summarizes some of the key prodrug strategies and their characteristics:

| Prodrug Strategy | Promoieties | Activation Mechanism | Key Features |

| Acyloxyalkyl/Alkoxycarbonyloxyalkyl Esters | Pivaloyloxymethyl (POM), Isopropoxycarbonyloxymethyl (POC) | Enzymatic cleavage by esterases | Masks charge, increases lipophilicity for improved oral absorption. acs.orgfrontiersin.org |

| Aryloxy Phosphonamidates (ProTide) | Amino acid ester and an aryl group | Enzymatic cleavage | Favored for nucleotide prodrugs, can lower toxicity. nih.gov |

| HepDirect | Chiral diol | Activation within hepatocytes | Creates a chiral phosphorus center, targeted activation. nih.gov |

These strategies demonstrate the diverse chemical approaches being explored to enhance the therapeutic potential of phosphonate compounds by improving their pharmacokinetic profiles.

Emerging Research Areas and Future Perspectives

Synergistic Approaches in Synthesis and Application

The concept of synergistic approaches, where the combination of 3,4-Difluorobenzylphosphonic acid with other molecules or materials leads to enhanced functionalities, remains a largely unexplored frontier. Research on other phosphonic acids suggests that this compound could be a valuable component in multi-component systems. For instance, in the realm of materials science, phosphonic acids are widely used to form self-assembled monolayers (SAMs) on various metal oxide surfaces. A synergistic approach could involve co-deposition of this compound with other functional molecules to create mixed SAMs with tailored properties, such as controlled surface energy, improved corrosion resistance, or specific biological recognition capabilities.

In catalysis, the phosphonic acid group can act as an anchoring moiety for catalytic metal complexes, while the difluorobenzyl group can influence the electronic environment of the catalytic center. Synergistic catalysis could be explored by combining this compound-modified catalysts with co-catalysts to enhance reaction rates and selectivity.

Interdisciplinary Research Integrating Materials Science and Biological Chemistry

The interface of materials science and biological chemistry presents a fertile ground for future research on this compound. The phosphonic acid headgroup is known to have a strong affinity for metal oxides, which are often used in biomedical implants and biosensors. The difluorobenzyl moiety, with its unique electronic properties conferred by the fluorine atoms, could modulate the biological response at the material-tissue interface.

Potential Research Directions:

Biocompatible Coatings: Investigating the use of this compound to create biocompatible and anti-fouling surfaces on titanium or zirconia implants. The fluorination pattern may influence protein adsorption and cellular adhesion.

Biosensor Development: The compound could be used to functionalize the surface of metal oxide-based biosensors. The difluorobenzyl group could serve as a recognition element or as a platform for further chemical modification to attach specific bioreceptors.

Drug Delivery Systems: While no specific research exists, the phosphonate (B1237965) group's interaction with bone minerals suggests potential for targeted drug delivery to bone tissues. The difluorobenzyl portion could be functionalized to carry therapeutic agents.

Rational Design Principles for Novel this compound-Based Functional Molecules

Rational design involves the deliberate design and synthesis of molecules to achieve a specific function. The this compound scaffold offers a versatile platform for the design of new functional molecules. The presence of two fluorine atoms on the benzene (B151609) ring significantly alters its electronic properties, lipophilicity, and metabolic stability compared to its non-fluorinated counterpart. These features are highly desirable in medicinal chemistry and materials science.

Table 1: Potential Areas for Rational Design

| Target Application | Design Strategy | Potential Functionality |

| Enzyme Inhibitors | The phosphonic acid can mimic the tetrahedral transition state of enzymatic reactions. The difluorobenzyl group can provide specific interactions with the enzyme's active site. | Development of novel therapeutics targeting enzymes where a difluorophenyl moiety can enhance binding affinity or selectivity. |

| Metal-Organic Frameworks (MOFs) | The phosphonic acid group can act as a linker to connect metal ions, forming porous crystalline structures. The difluorobenzyl group would line the pores, influencing their size and chemical environment. | Creation of MOFs with tailored properties for gas storage, separation, or catalysis. |

| Functional Polymers | The compound can be incorporated as a monomer into polymerization reactions to create polymers with specific surface properties or flame retardancy. | Development of advanced materials with enhanced performance characteristics. |

Predictive Modeling for Compound Design and Optimization

Predictive modeling and computational chemistry are powerful tools to accelerate the discovery and optimization of new molecules, yet their application to this compound has not been reported. These methods can be used to predict the properties and behavior of the molecule and its derivatives, guiding experimental work and reducing the need for extensive trial-and-error synthesis.

Table 2: Predictive Modeling Approaches

| Modeling Technique | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, reactivity, and spectroscopic properties. | Understanding the fundamental properties of the molecule and its interactions with surfaces or biological targets. |

| Molecular Dynamics (MD) Simulations | Conformation, dynamics, and interactions of the molecule in different environments (e.g., in solution, on a surface). | Simulating the formation of self-assembled monolayers or the binding of the molecule to a protein. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity or other properties of a series of related compounds based on their chemical structure. | Guiding the design of new derivatives with improved performance for a specific application. |

Q & A

Q. What regulatory guidelines apply to this compound in international research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten